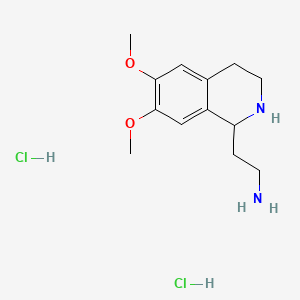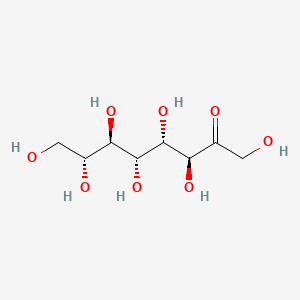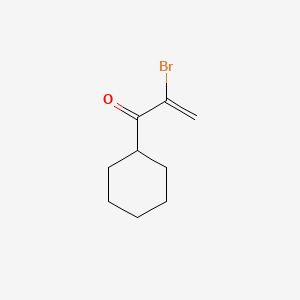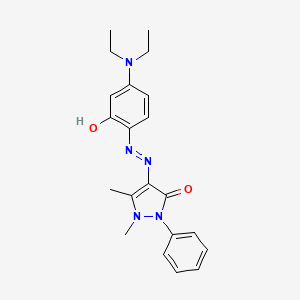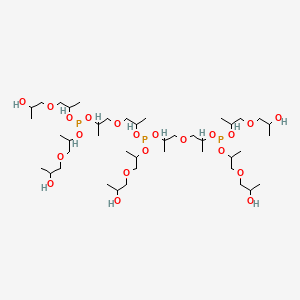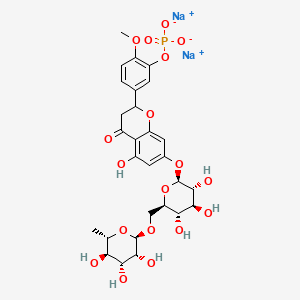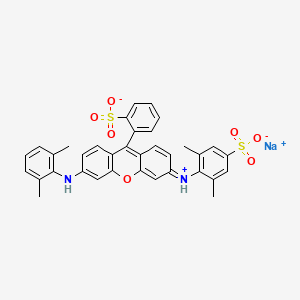
酸性红 289
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Red 289, also referred to as C.I. Acid Red 289, is an artificial dye belonging to the azo dye family . It finds diverse applications, with its primary utilization in the textile industry, serving as a dye for fabric coloring . Furthermore, Acid Red 289 plays a role as an artificial food coloring agent within the food industry, while also being applicable in various scientific fields .
Molecular Structure Analysis
The molecular formula of Acid Red 289 is C35H29N2NaO7S2 . The InChI representation of its structure is InChI=1S/C35H30N2O7S2.Na/c1-20-8-7-9-21(2)34(20)36-24-12-14-27-30(18-24)44-31-19-25(37-35-22(3)16-26(17-23(35)4)45(38,39)40)13-15-28(31)33(27)29-10-5-6-11-32(29)46(41,42)43;/h5-19,36H,1-4H3,(H,38,39,40)(H,41,42,43);/q;+1/p-1 .
Physical And Chemical Properties Analysis
Acid Red 289 is a solid at 20°C . It appears as a dark red to brown powder or crystal . It has a molecular weight of 676.73 g/mol . It is soluble in water, with a solubility of 100 g/l at 30°C . Its maximum absorption wavelength is between 525.0 to 529.0nm in water .
科学研究应用
降解方法:使用亚临界水条件和过氧化氢降解酸性红染料,如酸性红 274,实现高达 80% 的矿化。使用响应面法优化了此过程 (凯扬和格兹门,2012 年)。
土壤酸化和粪肥:对中国红壤的研究表明,化学氮肥会导致土壤酸化,而施用粪肥可以防止此过程,表明酸性红染料在农业中的使用具有影响 (蔡等人,2015 年)。
稀土元素的生物浸出:青霉被用来从红泥中生物浸出稀土和放射性元素,表明在采矿和环境修复中的潜在应用 (曲和连,2013 年)。
吸附技术:已经优化了新型吸附剂,用于从水溶液中去除酸性红染料,这有助于废水处理技术 (拉维库马尔等人,2007 年)。
矿化和光氧化降解:已经研究了在过氧化氢存在下使用紫外辐射对酸性红染料进行矿化,对水净化和环境保护具有影响 (达内什瓦尔等人,2005 年)。
声解和光催化:声解和光催化相结合用于降解酸性红染料(如酸性红 88),显示出更高的效率,为工业废水中的染料降解提供了先进的解决方案 (马达万等人,2010 年)。
作用机制
Target of Action
The primary target of Acid Red 289 is the molecule it binds to for visualization . The compound has a broad range of targets, depending on its application. In scientific research, its targets can include proteins, DNA, and other molecules within cells .
Mode of Action
Acid Red 289 operates by binding to its target molecule and subsequently emitting light upon excitation by a specific wavelength . This emitted light is then captured and used for visualizing the target molecule .
Biochemical Pathways
It can also facilitate studies on gene expression and serve as a tool for identifying biomarkers .
Pharmacokinetics
Given its solubility in water , it can be inferred that the compound may have good bioavailability
Result of Action
The result of Acid Red 289’s action is the visualization of its target molecule . By emitting light upon excitation, it allows for the detection and study of various molecules within cells .
属性
IUPAC Name |
sodium;4-[6-(2,6-dimethylanilino)-9-(2-sulfonatophenyl)xanthen-3-ylidene]azaniumyl-3,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N2O7S2.Na/c1-20-8-7-9-21(2)34(20)36-24-12-14-27-30(18-24)44-31-19-25(37-35-22(3)16-26(17-23(35)4)45(38,39)40)13-15-28(31)33(27)29-10-5-6-11-32(29)46(41,42)43;/h5-19,36H,1-4H3,(H,38,39,40)(H,41,42,43);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJTXNQNKLNYDE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29N2NaO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Red 289 | |
Q & A
Q1: What are the lightfastness properties of Acid Red 289 and how do they compare to other dyes used in inkjet printing?
A1: Acid Red 289, a rhodanine-type dye, exhibits lower lightfastness compared to azo dyes and copper phthalocyanines. [] This means that inks containing Acid Red 289 are more prone to fading when exposed to light. Research has shown that light exposure can cause a shift in the chromoticity coordinates of Acid Red 289 towards the achromatic region, indicating fading. [] In contrast, copper phthalocyanines, often used in cyan inks, demonstrate good light resistance due to their macrocyclic metal complex structure. []
Q2: Does the presence of Acid Red 289 in printing ink affect the paper strength during aging?
A2: Yes, inkjet inks containing Acid Red 289 can impact paper strength during both thermal and light-induced aging. [] Studies indicate that inkjet printing, in general, can reduce paper strength, with the extent of reduction depending on factors like paper quality, printer type, and ink composition. [] Light-induced aging, in particular, leads to significant strength losses in papers printed with inks containing Acid Red 289. [] This degradation is attributed to the interaction between light and the dye molecules, resulting in their partial decomposition. []
Q3: What is the composition of the red printing ink specifically designed for wash label printing, and what are its advantages?
A3: The red printing ink formulated for wash label printing comprises several components, including 0.8% C.I. Acid Red 52, 0.7% C.I. Acid Red 289, 16-19% diethylene glycol, 6-9% triethylene glycol monobutyl ether, 0.4-0.5% surfactant, and the remaining percentage being deionized water. [] This specific formulation results in high-quality printing on wash labels, minimizing issues like bleeding and burring. [] Moreover, the printed patterns exhibit good fastness to rubbing and possess a certain degree of lightfastness. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



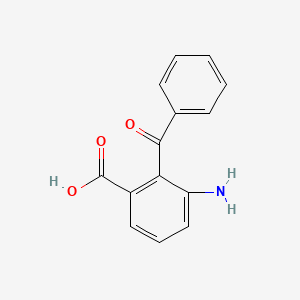
![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)
![Decahydro-1H-cyclopenta[B]indolizine](/img/structure/B576990.png)
